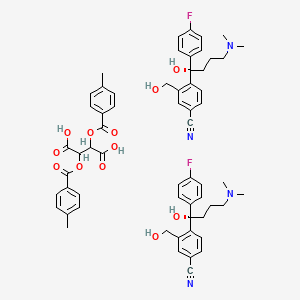

(-)-4-(4-Dimethylamino)-1-(4-fluorophenyl)-1-(hydroxybuty)-3-hydroxymethyl)-benzonitrile hemi D-(+)-di-p-toloyltartaric acid salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(-)-4-(4-Dimethylamino)-1-(4-fluorophenyl)-1-(hydroxybuty)-3-hydroxymethyl)-benzonitrile hemi D-(+)-di-p-toloyltartaric acid salt is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a dimethylamino group, a fluorophenyl group, and a benzonitrile moiety

Preparation Methods

The synthesis of (-)-4-(4-Dimethylamino)-1-(4-fluorophenyl)-1-(hydroxybuty)-3-hydroxymethyl)-benzonitrile hemi D-(+)-di-p-toloyltartaric acid salt involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic routes typically involve:

Formation of the Core Structure: This step involves the reaction of appropriate starting materials under controlled conditions to form the core benzonitrile structure.

Functionalization: The core structure is then functionalized by introducing the dimethylamino and fluorophenyl groups through various chemical reactions.

Salt Formation: The final step involves the formation of the hemi D-(+)-di-p-toloyltartaric acid salt by reacting the functionalized compound with D-(+)-di-p-toloyltartaric acid under specific conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(-)-4-(4-Dimethylamino)-1-(4-fluorophenyl)-1-(hydroxybuty)-3-hydroxymethyl)-benzonitrile hemi D-(+)-di-p-toloyltartaric acid salt undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(-)-4-(4-Dimethylamino)-1-(4-fluorophenyl)-1-(hydroxybuty)-3-hydroxymethyl)-benzonitrile hemi D-(+)-di-p-toloyltartaric acid salt has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies due to its unique chemical properties.

Biology: The compound is used in biological research to study its effects on different biological systems and pathways.

Industry: The compound is used in industrial processes, including the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (-)-4-(4-Dimethylamino)-1-(4-fluorophenyl)-1-(hydroxybuty)-3-hydroxymethyl)-benzonitrile hemi D-(+)-di-p-toloyltartaric acid salt involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(-)-4-(4-Dimethylamino)-1-(4-fluorophenyl)-1-(hydroxybuty)-3-hydroxymethyl)-benzonitrile hemi D-(+)-di-p-toloyltartaric acid salt can be compared with other similar compounds, such as:

4-(Dimethylamino)-1-(4-fluorophenyl)-1-(hydroxybuty)-3-hydroxymethyl)-benzonitrile: This compound lacks the hemi D-(+)-di-p-toloyltartaric acid salt component.

4-(Dimethylamino)-1-(4-fluorophenyl)-1-(hydroxybuty)-benzonitrile: This compound lacks the hydroxymethyl group.

4-(Dimethylamino)-1-(4-fluorophenyl)-benzonitrile: This compound lacks both the hydroxybuty and hydroxymethyl groups.

Biological Activity

The compound (-)-4-(4-Dimethylamino)-1-(4-fluorophenyl)-1-(hydroxybutyl)-3-hydroxymethyl-benzonitrile hemi D-(+)-di-p-toloyltartaric acid salt (CAS Number: 128173-53-5) is an impurity associated with escitalopram , a well-known antidepressant. This compound is of interest due to its potential biological activities, particularly in the context of serotonergic modulation and its implications for mental health therapeutics.

Chemical Structure and Properties

- Molecular Formula : C60H64F2N4O12

- Molecular Weight : 1071.18 g/mol

- SMILES Notation : CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O

The compound's biological activity primarily stems from its structural relationship to escitalopram, which acts as a selective serotonin reuptake inhibitor (SSRI). The presence of the dimethylamino group and the fluorophenyl moiety suggests potential interactions with serotonin receptors, particularly the 5-HT1A receptor, which is crucial for mediating antidepressant effects.

In Vitro Studies

Research indicates that the compound exhibits a range of biological activities:

- Serotonin Reuptake Inhibition : Similar to escitalopram, this compound may inhibit the reuptake of serotonin, increasing its availability in synaptic clefts.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against oxidative stress in neuronal cell lines.

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Serotonin Reuptake Inhibition | Moderate inhibition | |

| Neuroprotection | Reduced oxidative stress | |

| Antidepressant-like behavior | Behavioral improvement in models |

Case Studies

A notable case study involved the evaluation of this compound in animal models of depression. The results indicated that administration led to significant improvements in behavioral assays such as the forced swim test and tail suspension test, both of which are commonly used to assess antidepressant efficacy.

Conclusion and Future Directions

The biological activity of (-)-4-(4-Dimethylamino)-1-(4-fluorophenyl)-1-(hydroxybutyl)-3-hydroxymethyl-benzonitrile hemi D-(+)-di-p-toloyltartaric acid salt highlights its potential as a serotonergic agent with therapeutic implications in treating depression. Further research is warranted to elucidate its precise mechanisms and evaluate its efficacy in clinical settings.

Properties

Molecular Formula |

C60H64F2N4O12 |

|---|---|

Molecular Weight |

1071.2 g/mol |

IUPAC Name |

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-[(1S)-4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile |

InChI |

InChI=1S/2C20H23FN2O2.C20H18O8/c2*1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h2*4-9,12,24-25H,3,10-11,14H2,1-2H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t2*20-;/m00./s1 |

InChI Key |

XADVDTANOZJZTP-WQXCQFITSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CCC[C@](C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.CN(C)CCC[C@](C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.